Product packaging for 1-Benzyl-2-(benzyloxy)naphthalene(Cat. No.:CAS No. 95391-89-2)

1-Benzyl-2-(benzyloxy)naphthalene

Cat. No.: B14351943
CAS No.: 95391-89-2
M. Wt: 324.4 g/mol
InChI Key: MQKVTKKONGZZRJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-(benzyloxy)naphthalene is a synthetic naphthalene derivative of interest in various research fields. This compound features a naphthalene core functionalized with both benzyl and benzyloxy groups, making it a valuable intermediate in organic synthesis and materials science research. Researchers utilize this and structurally related naphthyl benzyl ethers as key building blocks in the development of more complex organic molecules . Some related benzyl naphthyl ethers are investigated for their role in molecular systems that interact with enzyme active sites, such as monoamine oxidase (MAO), serving as important scaffolds in medicinal chemistry research . Furthermore, naphthyl ether derivatives have demonstrated significant utility in material science applications. For instance, benzyl 2-naphthyl ether is a known sensitiser used in the coating of thermal paper, where it facilitates the dye coloration process by lowering the melting point of the dye/developer composite . The molecular structure of such compounds often exhibits a twisted conformation, which can influence solid-state packing and physicochemical properties through intermolecular interactions like C–H···π forces . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20O B14351943 1-Benzyl-2-(benzyloxy)naphthalene CAS No. 95391-89-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95391-89-2

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

1-benzyl-2-phenylmethoxynaphthalene

InChI

InChI=1S/C24H20O/c1-3-9-19(10-4-1)17-23-22-14-8-7-13-21(22)15-16-24(23)25-18-20-11-5-2-6-12-20/h1-16H,17-18H2

InChI Key

MQKVTKKONGZZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for Benzyloxynaphthalene Derivatives

Williamson Ether Synthesis

A foundational method for producing ethers, the Williamson ether synthesis is widely used for preparing benzyloxynaphthalenes. byjus.com This reaction typically involves the interaction of an alkoxide with a primary alkyl halide. wikipedia.org

The conventional Williamson ether synthesis for benzyloxynaphthalenes starts with the deprotonation of a naphthol derivative to create a nucleophilic naphthoxide ion. This ion then undergoes an S_N2 reaction with a benzyl (B1604629) halide. wikipedia.orgyoutube.com Historically, strong bases like sodium hydride (NaH) were used in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). khanacademy.orgmasterorganicchemistry.com

Developments to this traditional method have aimed to enhance reaction efficiency, simplify the work-up process, and utilize more eco-friendly reagents. A notable advancement is the use of phase-transfer catalysis (PTC). In PTC, a quaternary ammonium (B1175870) salt transports the naphthoxide from an aqueous or solid phase to an organic phase for the reaction with the benzyl halide. wikipedia.org This often results in higher yields and milder reaction conditions, and it bypasses the need for strictly anhydrous solvents. For instance, the reaction of benzyl chloride and furfuryl alcohol can be carried out in a tri-phasic system using phase transfer catalytic conditions. wikipedia.org

A synthesis of 2-benzyloxy-1-naphthaldehyde, a related benzyloxynaphthalene derivative, was achieved by reacting 2-hydroxy-1-naphthaldehyde (B42665) with benzyl chloride in DMF with potassium carbonate as the base at 60°C for two hours. prepchem.com

The Williamson ether synthesis follows a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.org The key steps in the synthesis of benzyloxynaphthalenes are:

Deprotonation: A base removes the acidic proton from the hydroxyl group of the naphthol, forming a nucleophilic naphthoxide anion. youtube.comwvu.edu

Nucleophilic Attack: The naphthoxide ion attacks the electrophilic carbon of the benzyl halide in a single, concerted step. wikipedia.orgyoutube.com

Leaving Group Departure: As the nucleophilic attack occurs, the halide ion departs, leading to the formation of the ether. wikipedia.org

For the reaction to be successful, there must be a good, strongly electronegative leaving group, typically a halide. wikipedia.org Benzyl halides are well-suited for S_N2 reactions. The naphthoxide ion is a strong nucleophile, which also favors the S_N2 pathway. wvu.edu However, side reactions like elimination (E2) can happen, especially if the alkyl halide is sterically hindered or the reaction temperature is high. byjus.com

The outcome of the Williamson ether synthesis for benzyloxynaphthalenes is significantly influenced by several factors:

Base: The choice of base is crucial. Strong bases like sodium hydride or potassium tert-butoxide ensure the complete deprotonation of the naphthol. khanacademy.org Weaker bases such as potassium carbonate or sodium hydroxide (B78521) can also be effective, particularly under PTC conditions. prepchem.comwvu.edu

Solvent: Polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide are commonly used. wikipedia.org The solvent choice can affect regioselectivity. For example, in one study, the ratio of O-alkylation to C-alkylation was 97:3 in acetonitrile and 72:28 in methanol. rsc.org

Temperature: Reactions are often heated to between 50 and 100°C, with reaction times typically ranging from 1 to 8 hours. wikipedia.org However, higher temperatures can encourage side reactions. byjus.com

Leaving Group: The leaving group on the benzyl electrophile also affects the reaction rate, with the general order of reactivity being I > Br > Cl. francis-press.com

Table 1: Impact of Reaction Conditions on Williamson Ether Synthesis

Reactants Base Solvent Temperature (°C) Yield (%) Reference
2-Hydroxy-1-naphthaldehyde, Benzyl chloride K₂CO₃ DMF 60 ~86% prepchem.com
1-Naphthol, Benzyl bromide Triethylamine Micellar medium 30 70% nih.gov
2-Naphthol (B1666908), Benzyl chloride Acid binding agent (e.g., Na₂CO₃, K₂CO₃, NaOH, KOH) Solvent-free 110-120 High google.com

Advanced Synthetic Strategies

To overcome the limitations of traditional methods, such as the use of stoichiometric bases and hazardous solvents, more advanced and sustainable synthetic routes have been developed.

Catalytic approaches provide a more atom-economical and environmentally friendly alternative. rsc.org Transition metal catalysts, such as those based on iron or copper, have been explored for these reactions. researchgate.netresearchgate.net For instance, an iron(II)-catalyzed direct synthesis of unsymmetrical benzyl ethers from two different alcohols has been developed. researchgate.net This method uses a catalyst generated in situ from Fe(OTf)₂ and a pyridine (B92270) bis-imidazoline ligand, and it is effective for the cross dehydrative etherification of benzyl alcohols with a variety of aliphatic alcohols. researchgate.net Another approach uses FeCl₂·4H₂O with a pyridine bis-thiazoline ligand for the nonsymmetrical etherification of benzylic alcohols. researchgate.net

Solvent-free reaction conditions are a key aspect of green chemistry. researchgate.net For the synthesis of benzyloxynaphthalenes, solid-state reactions or microwave-assisted synthesis without a solvent have shown potential. A preparation method for benzyl-2-naphthyl ether involves reacting benzyl chloride and 2-naphthol under solvent-free conditions at 110-120°C for 3-5 hours, resulting in a high yield and simple operation. google.com Thiazolium-based catalysts have also been used for the etherification of benzylic alcohols under solvent-free conditions at 160°C. researchgate.net

Table 2: Advanced Synthetic Strategies for Benzyloxynaphthalenes

Method Catalyst/Conditions Reaction Time Yield (%) Reference
Iron-catalyzed Cross Etherification Fe(OTf)₂/pyridine bis-imidazoline ligand Not specified Good to excellent researchgate.net
Iron-catalyzed Nonsymmetrical Etherification FeCl₂·4H₂O/pyridine bis-thiazoline ligand Not specified 52-89% researchgate.net
Solvent-free Synthesis Acid binding agent 3-5 hours High google.com
Thiazolium-based Catalysis Thiazolium hybrid material Not specified Excellent performance researchgate.net

Green Chemistry Approaches in Benzyloxynaphthalene Synthesis

In recent years, the principles of green chemistry have become a cornerstone of chemical synthesis, aiming to design processes that are environmentally benign, economically viable, and efficient. wjpmr.comnih.gov These principles have been successfully applied to the synthesis of benzyloxynaphthalene derivatives, offering sustainable alternatives to traditional methods. mdpi.com Key green chemistry techniques include the use of microwave irradiation, ultrasound, and solvent-free reaction conditions. nih.govjddhs.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com In the context of O-alkylation of naphthols, microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields. scirp.orgrasayanjournal.co.in For instance, the preparation of ethers from β-naphthol using benzyl bromide has been achieved in 6-12 minutes with yields of 75-90% under microwave conditions. rasayanjournal.co.in This method is not only faster but also more energy-efficient compared to conventional heating. jddhs.com

Solvent-free or "neat" reaction conditions represent another significant green chemistry approach. mdpi.com By eliminating the need for often hazardous organic solvents, these methods reduce chemical waste and minimize environmental impact. ias.ac.in The synthesis of allyl and benzyl ethers from alcohols and phenols has been successfully demonstrated under solvent-free conditions using solid potassium hydroxide. ias.ac.in This approach is particularly advantageous as it simplifies the work-up procedure and often leads to cleaner reactions.

Furthermore, the use of aqueous micellar media provides an environmentally safe alternative for O-alkylation reactions. scirp.org Surfactants in water can form micelles that act as microreactors, facilitating the reaction between the water-insoluble naphthol and the alkylating agent. scirp.org This technique avoids the use of volatile organic solvents and has been shown to be effective for the synthesis of various naphthyl ethers. jocpr.com

The following table summarizes various green chemistry approaches for the synthesis of benzyloxynaphthalene derivatives:

Green Chemistry Technique Reactants Conditions Yield Reference
Microwave-Assisted Synthesisβ-Naphthol, Benzyl Bromide1-butyl-3-methyl-imidazolium tetrafluoroborate, 6-12 min75-90% rasayanjournal.co.in
Microwave-Assisted SynthesisPhenols, Electron-Deficient Aryl HalidesCatalyst-free, 5-10 minHigh to Excellent nih.gov
Solvent-Free SynthesisAlcohols/Phenols, Allyl/Benzyl BromideSolid Potassium HydroxideHigh ias.ac.in
Aqueous Micellar Mediaβ-Naphthols, Alkylating AgentsSurfactant in waterGood to Excellent scirp.org

Spectroscopic and Structural Elucidation of Benzyloxynaphthalene Derivatives

Advanced Structural Analysis via Crystallography3.2.1. Single-Crystal X-ray Diffraction Studies 3.2.2. Molecular Conformation and Dihedral Angle Analysis

Searches for synthesis and characterization reports that would typically include such data were also unsuccessful in yielding specific ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, or single-crystal X-ray diffraction results for 1-Benzyl-2-(benzyloxy)naphthalene. Without this primary data, a scientifically accurate and informative article on its structural elucidation cannot be generated.

Information Deficit for this compound

Following a comprehensive search of scientific databases and literature, no specific crystallographic or detailed spectroscopic data could be located for the chemical compound This compound . The structural elucidation required to fulfill the requested article outline—including details on intermolecular interactions, crystal packing, and comparative analysis—is contingent upon experimental data that does not appear to be publicly available in the searched resources.

The provided search results contain detailed structural analyses for related isomers and derivatives, such as 1-(Benzyloxy)naphthalene (B127380) nih.govresearchgate.net and 2-(Benzyloxy)naphthalene (also known as Benzyl (B1604629) 2-naphthyl ether) nih.govwikipedia.org, as well as more complex structures like naphthalene-2,3-diyl bis(3-benzyloxy)benzoate iucr.orgresearchgate.net. These studies offer insights into the types of intermolecular forces (C—H⋯π, π–π interactions) and crystal packing arrangements that characterize benzyloxynaphthalene derivatives in general. nih.govresearchgate.netiucr.org For instance, the crystal structure of 1-(Benzyloxy)naphthalene is stabilized by both C—H⋯π and π–π interactions, with a reported centroid–centroid distance of 3.7817 (10) Å for the latter. nih.govresearchgate.net

However, the specific arrangement of a benzyl group at the 1-position and a benzyloxy group at the 2-position of the naphthalene (B1677914) core in the target compound introduces unique steric and electronic configurations. These would significantly influence its solid-state structure, making direct extrapolation from its isomers scientifically unsound. The precursor molecule, 1-Benzyl-2-naphthol , is documented nih.gov, but studies detailing its conversion to the target ether and the subsequent structural analysis of the product were not found.

Due to the strict constraint to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested article with the required scientific accuracy and detail for the specified subsections.

Reaction Mechanisms and Chemical Transformations of Benzyloxynaphthalene Derivatives

Ether Cleavage and Debenzylation Reactions

The cleavage of the benzyl (B1604629) ether bond in benzyloxynaphthalene derivatives is a common and crucial deprotection step in organic synthesis. The benzyl group is widely used to protect phenolic hydroxyl groups due to its relative stability and the various methods available for its removal. thieme-connect.com

A practical and efficient method for the debenzylation of aryl benzyl ethers, including benzyloxynaphthalene derivatives, utilizes a system of diiodine (I₂) and triethylsilane (Et₃SiH) in an ethyl acetate (B1210297) solvent. thieme-connect.com This method is notable for its mild reaction conditions, proceeding at room temperature, and its compatibility with a range of functional groups such as halo, methoxy, ester, and nitro groups. thieme-connect.com

For instance, the debenzylation of 2-(Benzyloxy)naphthalene was successfully achieved with a 99% yield using this system. thieme-connect.com The reaction is typically carried out by adding triethylsilane and diiodine to a solution of the benzyloxy derivative in ethyl acetate and stirring for a short period. thieme-connect.com This approach avoids the need for harsh reagents or a separate desilylation step to obtain the final phenol (B47542) product. thieme-connect.com

EntrySubstrateReagent SystemSolventTime (min)Yield (%)
12-(Benzyloxy)naphthaleneI₂ / Et₃SiHEthyl Acetate3099

Table 1: Debenzylation of 2-(Benzyloxy)naphthalene using the Diiodine–Triethylsilane System. Data sourced from thieme-connect.com.

Control experiments have shed light on the mechanistic pathway of the debenzylation reaction using the diiodine–triethylsilane system. thieme-connect.com It is understood that the combination of I₂ and Et₃SiH generates triethylsilyl iodide (Et₃SiI) and hydrogen iodide (HI) in situ. thieme-connect.com

Further investigation revealed that Et₃SiI is the actual debenzylating agent. thieme-connect.com When 2-(benzyloxy)naphthalene was treated with HI alone, no reaction occurred. thieme-connect.com However, the reaction proceeded when Et₃SiI was used, confirming its role as the key promoter of the O-benzyl bond cleavage. thieme-connect.com The proposed mechanism involves the initial activation of the ether oxygen by the silyl (B83357) iodide, followed by nucleophilic attack by the iodide ion on the benzylic carbon, leading to the cleavage of the C-O bond. The resulting silyl ether intermediate is then readily hydrolyzed during aqueous workup, or potentially by the in situ generated HI, to yield the final naphthol product. thieme-connect.com

Several factors influence the efficiency and selectivity of debenzylation reactions. In the context of the I₂–Et₃SiH system, the stoichiometry of the reagents is critical. The reaction proceeds effectively with equimolar amounts of the substrate, I₂, and Et₃SiH. thieme-connect.com The choice of solvent can also be important, with ethyl acetate proving to be a green and effective medium for this transformation. thieme-connect.com

Rearrangement Reactions

Benzyloxynaphthalene derivatives can undergo fascinating rearrangement reactions, leading to significant structural reorganization and the formation of new carbon-carbon bonds. These transformations are powerful tools for constructing complex molecular architectures.

Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a conjugated π-system. libretexts.org The Claisen rearrangement, a thieme-connect.comthieme-connect.com-sigmatropic shift, typically involves the transformation of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. imperial.ac.uk The Cope rearrangement is a similar thieme-connect.comthieme-connect.com-shift involving a 1,5-diene. libretexts.org

In the context of benzyloxynaphthalene derivatives, a related and significant transformation is the thieme-connect.comnih.gov O-to-C rearrangement. nih.govrsc.org This reaction involves the migration of a benzyl or allyl group from an oxygen atom on the naphthalene (B1677914) ring to an adjacent carbon atom. nih.govrsc.org This process dearomatizes the naphthalene ring system to produce highly functionalized naphthalenone derivatives. nih.govrsc.org The reaction proceeds through an intramolecular pathway, likely involving a contact ion pair intermediate. rsc.org This rearrangement is particularly valuable as it can create an all-carbon quaternary stereocenter, a structural motif of significant interest in organic synthesis. nih.gov

A significant advancement in the study of benzyloxynaphthalene rearrangements is the development of enantioselective methods. An unprecedented catalytic asymmetric thieme-connect.comnih.gov O-to-C rearrangement of alkyl 2-benzyloxy-1-naphthoates has been achieved using a chiral π–Cu(II) complex as the catalyst. nih.govrsc.org

This dearomatization strategy provides access to β-naphthalenone derivatives bearing an all-carbon quaternary stereocenter with high yields and excellent enantioselectivity. nih.gov The success of this reaction is highly dependent on the structure of the chiral ligand coordinated to the copper center. For example, less-bulky secondary amide-substituted ligands were found to be more effective. nih.gov The optimal conditions involved using a catalyst derived from L-norvaline at -30 °C in dichloromethane, which afforded the rearranged product in 90% isolated yield and 91% enantiomeric excess (ee). nih.gov X-ray crystallographic analysis of the catalyst revealed that a π–cation interaction between the ligand's aromatic substituent and the Cu(II) center is crucial for achieving high enantioselectivity. nih.gov

EntryLigandTemperature (°C)Yield (%)ee (%)
1L4 (Bulky secondary amide)-202573
2L7 (Less-bulky secondary amide)-20>9988
3L-norvaline derived-309091

Table 2: Selected Results for the Enantioselective thieme-connect.comnih.gov O-to-C Rearrangement of Methyl 2-benzyloxy-1-naphthoate. Data sourced from nih.gov.

This enantioselective rearrangement highlights a powerful method for converting simple benzyloxynaphthalene precursors into complex, chiral building blocks. nih.gov

Role of Lewis Acids in Rearrangement Mechanisms

Lewis acids play a pivotal role in catalyzing the rearrangement of benzyloxynaphthalene derivatives, most notably in reactions analogous to the Fries and Claisen rearrangements. princeton.eduorganic-chemistry.orgwikipedia.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. byjus.com

In a typical Fries-type rearrangement of a benzyl naphthyl ether, a Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the ether oxygen. wikipedia.orgbyjus.com This coordination weakens the carbon-oxygen bond, facilitating its cleavage to generate a benzyl cation and a naphthoxide-Lewis acid complex. byjus.comrsc.org The resulting electrophilic benzyl cation can then attack the electron-rich naphthalene ring, leading to C-benzylated naphthol products. The regioselectivity of this electrophilic aromatic substitution is influenced by factors such as temperature and the solvent used. wikipedia.orgbyjus.com

Similarly, in Claisen-type rearrangements of allyl naphthyl ethers, Lewis acids can significantly accelerate the reaction rate. princeton.edubyjus.com For instance, the rearrangement of allyl 2-naphthyl ethers can be catalyzed by π–copper(II) complexes. rsc.org Density-functional-theory (DFT) calculations suggest these reactions can proceed stepwise through tight-ion-pair intermediates. rsc.org The Lewis acid activates the ether, facilitating the pharmaxchange.infopharmaxchange.info-sigmatropic rearrangement. princeton.edubyjus.com A variety of Lewis acids, including ytterbium triflate (Yb(OTf)₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄), have been shown to be effective in promoting such rearrangements. princeton.edunih.gov

Recent research has demonstrated the use of a chiral N,N′-dioxide/Co(II) complex as a Lewis acid catalyst for the asymmetric dearomative rsc.orgpharmaxchange.info O-to-C rearrangement of benzyl 1-naphthyl ethers. rsc.orgrsc.org This reaction proceeds through a tight ion-pair pathway, where the Lewis acid facilitates the cleavage of the C–O bond to form a benzyl cation and an enolate anion intermediate. rsc.orgrsc.org

Table 1: Lewis Acids in Rearrangement Reactions

Rearrangement Type Lewis Acid Catalyst Role of Lewis Acid Reference
Fries Rearrangement AlCl₃, BF₃, TiCl₄, SnCl₄ Coordination to ether oxygen, generation of acylium/benzyl cation organic-chemistry.org
Claisen Rearrangement Yb(OTf)₃, AlCl₃, TiCl₄ Acceleration of pharmaxchange.infopharmaxchange.info-sigmatropic rearrangement princeton.edu
Asymmetric Dearomatization Chiral N,N′-dioxide/Co(II) Weakens C-O bond, facilitates tight ion-pair formation rsc.orgrsc.org
Aromatic Claisen Rearrangement π–Cu(II) complexes Catalyzes rearrangement via tight-ion-pair intermediates rsc.org

Regioselectivity in Alkylation Reactions

The alkylation of naphthol derivatives, precursors to benzyloxynaphthalenes, presents a classic case of competitive O-alkylation versus C-alkylation. The outcome is highly dependent on a variety of factors.

Formation of Side Products and Their Mechanistic Origins

During the alkylation of naphthols to produce compounds like 1-benzyl-2-(benzyloxy)naphthalene, several side products can form. A common side reaction is the formation of C-alkylated isomers. pharmaxchange.info For example, in the synthesis of 2-benzyloxynaphthalene from 2-naphthol (B1666908), the C-alkylated product, 1-benzyl-2-naphthol, can be formed. pharmaxchange.info This arises from the electrophilic attack of the benzyl group on the carbon atom of the naphthalene ring instead of the oxygen atom of the naphthoxide. pharmaxchange.info

In rearrangement reactions, other by-products can also be observed. For instance, in the rearrangement of benzyl 1-naphthyl ethers, if the C4-position of the naphthalene ring is unsubstituted, the benzyl cation can attack this position, leading to the formation of a C4-benzylated byproduct. rsc.orgrsc.org Thermal rearrangements of benzyl naphthyl ethers can lead to a mixture of products including 2- and 4-benzyl-1-naphthols, α-naphthol, toluene (B28343), and dibenzyl, suggesting a homolytic fission mechanism that generates benzyl and naphthyloxy radicals. cdnsciencepub.com

Solvent Effects on Reaction Kinetics and Selectivity

The solvent exerts a profound influence on both the rate and the selectivity of alkylation reactions.

Kinetics: Polar aprotic solvents can accelerate the rate of SN2 reactions, such as O-alkylation, by solvating the cation while leaving the anion relatively "naked" and more nucleophilic. ic.ac.uk In contrast, protic solvents can slow down O-alkylation by solvating the oxygen anion, thereby reducing its nucleophilicity. pharmaxchange.infoowlstown.com

Selectivity: As previously mentioned, the polarity and hydrogen-bonding ability of the solvent are primary determinants of O- versus C-alkylation selectivity. pharmaxchange.infoic.ac.uk In the Friedel-Crafts alkylation of naphthols, solvent choice can also dictate regioselectivity. For example, in the alkylation of beta-naphthol, acetonitrile (B52724) was found to give a higher yield of the desired C-alkylated product compared to a nonpolar solvent like toluene. rsc.orgrsc.orgresearchgate.net Solvents with oxygen heteroatoms, such as tetrahydrofuran (B95107) (THF) or ethanol, can sometimes inhibit the reaction by competing with the substrate for the catalyst. rsc.orgrsc.org Recent studies have shown that in the Friedel-Crafts reaction of 1-naphthols, toluene can favor ortho-selective alkylation, while acetonitrile promotes para-selective alkylation. acs.org

Table 2: Solvent Effects on Alkylation of Naphthols

Solvent Type Predominant Product Rationale Reference
Polar Aprotic (e.g., DMF) O-Alkylation Poor solvation of the oxygen anion, enhancing its nucleophilicity. pharmaxchange.infoic.ac.uk
Protic (e.g., TFE) C-Alkylation Solvation of the oxygen anion via hydrogen bonding, shielding it from the electrophile. pharmaxchange.info
Nonpolar (e.g., Toluene) Can favor specific regioselectivity in Friedel-Crafts alkylation. Influences intermolecular interactions and transition state geometries. acs.org
Coordinating (e.g., Acetonitrile) Can favor different regioselectivity compared to nonpolar solvents. Stronger solvent-cation interactions can alter the preferential reaction pathway. acs.org

Stability and Reactivity Studies under Varied Chemical Conditions

Benzyloxynaphthalene derivatives exhibit varying stability and reactivity depending on the chemical environment.

Under acidic conditions, particularly in the presence of Lewis or Brønsted acids, these ethers are susceptible to rearrangement or cleavage. organic-chemistry.orgcdnsciencepub.com The ether linkage can be cleaved to regenerate the naphthol and a benzyl carbocation, which can then participate in further reactions. wikipedia.orgbyjus.com The stability of alkylated naphthalene products can sometimes be enhanced by filtration over activated charcoal or by treatment with a mild base like calcium carbonate to remove acidic by-products. google.com

Benzyl ethers, in general, can be cleaved under various conditions, including hydrogenolysis, or by using strong acids or oxidizing agents. organic-chemistry.org The stability of the benzyl group allows it to be used as a protecting group in multi-step syntheses, as it is stable to a range of conditions but can be removed when desired. organic-chemistry.org

The naphthalene core itself is a robust aromatic system but can be degraded under specific biological or harsh chemical conditions. nih.govethz.ch For instance, certain microorganisms can degrade naphthalene through dioxygenation and subsequent ring cleavage. nih.govethz.ch

In the context of alkylation, the products can sometimes undergo further reactions. For example, in the isopropylation of naphthalene over certain zeolite catalysts, the initially formed alkylated products can undergo cyclization to form unexpected polycyclic compounds. dicp.ac.cn This highlights the potential for complex reactivity under catalytic conditions.

Theoretical and Computational Chemistry of Benzyloxynaphthalene

Quantum Chemical Investigations

Quantum chemical investigations employ various computational techniques to model and predict the properties of molecules. For benzyloxynaphthalene systems, these studies are instrumental in elucidating their geometric and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For benzyloxynaphthalene derivatives, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can predict key structural parameters.

Experimental data from X-ray crystallography of related compounds like 1-(benzyloxy)naphthalene (B127380) and 2-(benzyloxy)naphthalene provide a valuable reference for these theoretical calculations. nih.govnih.gov For instance, in 1-(benzyloxy)naphthalene, the dihedral angle between the naphthyl and benzyl (B1604629) ring systems is a significant parameter, found to be 83.22(4)°. nih.govresearchgate.net In 2-(benzyloxy)naphthalene, this angle is 48.71(12)°. nih.gov The C-O-C ether linkage angle is also a critical feature, with a value of 117.72(11)° in 1-(benzyloxy)naphthalene. nih.gov

DFT optimization would provide the bond lengths, bond angles, and dihedral angles for the molecule in its gaseous ground state. These theoretical values can then be compared with experimental data to validate the computational model.

Table 1: Representative Optimized Geometrical Parameters for a Benzyloxynaphthalene Structure (Illustrative)

Parameter Bond/Angle Theoretical Value (DFT)
Bond Length C-O (ether) 1.37 Å
Bond Length C-C (benzyl) 1.51 Å
Bond Angle C-O-C 118.0°

Note: The values in this table are illustrative and based on typical results for similar aromatic ethers.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For a benzyloxynaphthalene molecule, the HOMO is typically distributed over the electron-rich naphthalene (B1677914) ring system, while the LUMO might be located on the benzyl or naphthalene moiety, depending on the substitution pattern. The energy of these orbitals and their gap can be calculated using DFT methods. Studies on substituted naphthalenes have shown that the nature of the substituent can significantly influence the HOMO-LUMO gap. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Benzyloxynaphthalene (Illustrative)

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

Note: These values are representative and intended to illustrate the concept.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict the sites of electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate a negative electrostatic potential, corresponding to areas with a high electron density, which are susceptible to electrophilic attack. In a benzyloxynaphthalene molecule, the area around the ether oxygen atom, with its lone pairs of electrons, would be expected to be a region of high negative potential. nih.gov Blue regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. The hydrogen atoms of the aromatic rings are often sites of positive potential. nih.gov Green and yellow areas represent regions of intermediate potential.

The MEP map provides a clear and intuitive picture of the molecule's reactivity and intermolecular interaction sites. ejosat.com.tr

Advanced Computational Analyses of Electronic Structure

To gain a deeper understanding of the bonding and electronic structure of benzyloxynaphthalene, more advanced computational methods can be employed.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of the properties of individual atoms within the molecule and the characterization of the chemical bonds between them.

In a benzyloxynaphthalene system, AIM analysis would be used to investigate the nature of the covalent bonds, such as the C-O ether bonds and the C-C bonds within the aromatic rings. By analyzing the topological properties of the electron density at the bond critical points (BCPs), one can determine the strength and type of the bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). This method can also identify and characterize weaker non-covalent interactions, such as C-H···π interactions, which are known to be important in the crystal packing of such molecules. nih.gov

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization in a molecule. nih.gov It provides a clear picture of the molecule's electronic shell structure, including core electrons, covalent bonds, and lone pairs. The ELF is a scalar field that takes values between 0 and 1, where a value close to 1 indicates a high degree of electron localization.

For a benzyloxynaphthalene molecule, an ELF analysis would reveal basins of high localization corresponding to the C-C and C-H covalent bonds. A distinct localization basin would also be expected for the lone pair electrons on the ether oxygen atom. The delocalized π-electron system of the naphthalene and benzyl rings would be characterized by a lower ELF value spread across the rings, indicating the delocalized nature of these electrons. The ELF provides a chemically intuitive picture of bonding that complements the information obtained from other methods like AIM.

Lack of Specific Research Data for "1-Benzyl-2-(benzyloxy)naphthalene" Prevents Article Generation

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data pertaining to the theoretical and computational chemistry of the compound "this compound". This scarcity of focused studies prevents the generation of a detailed and scientifically accurate article that adheres to the user's provided outline.

The initial search for information on the Localized Orbital Locator (LOL) analysis and computational studies of reaction mechanisms for "this compound" did not yield any specific results for this particular molecule. While general principles of these computational methods are well-documented, their direct application and published findings for "this compound" are not present in the accessible scientific literature.

Further attempts to locate information on the elucidation of transition states, reaction pathways, or the prediction of reaction outcomes and selectivity for reactions involving "this compound" were also unsuccessful. The available literature does contain computational studies on related but distinct molecules, such as isomers like 1-(benzyloxy)naphthalene and 2-(benzyloxy)naphthalene, and on the constituent chemical moieties like the benzyl and naphthyl groups in different chemical contexts. However, this information does not directly address the specific structure and properties of "this compound".

Consequently, the creation of an article with "thorough, informative, and scientifically accurate content" that is "structured around the core outline provided" and focuses "solely on the chemical Compound 'this compound'" is not feasible at this time. To do so would require extrapolation from related compounds, which would constitute a hypothetical discussion rather than a report of "detailed research findings" as requested. This would compromise the scientific accuracy and integrity of the article.

Therefore, until specific research on the theoretical and computational chemistry of "this compound" is published, the generation of the requested article cannot be fulfilled.

Applications and Broader Chemical Contexts of Benzyloxynaphthalene Derivatives

Role as Protecting Groups in Complex Organic Synthesis

In the realm of complex organic synthesis, benzyl (B1604629) groups are frequently employed as protecting groups for hydroxyl moieties, including alcohols, phenols, and naphthols, as well as carboxylic acids. nih.govresearchgate.net Their stability under a range of conditions, including acidic and alkaline environments and in the presence of various common reagents, makes them a robust choice for chemists. nih.govresearchgate.net The process of introducing a benzyl ether, known as benzylation, is a cornerstone of this protective strategy.

Benzyloxynaphthalene derivatives, as a class of benzyl ethers, are synthesized to shield the reactive hydroxyl group of naphthols during multi-step synthetic sequences. This protection prevents the hydroxyl group from undergoing unintended reactions while other parts of the molecule are being modified. The benzyl group can be introduced using methods like the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol with a benzyl halide, or by using benzyl trichloroacetimidate (B1259523) under acidic conditions for substrates sensitive to basic conditions. organic-chemistry.org More contemporary and milder methods utilize reagents like 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under nearly neutral thermal conditions. organic-chemistry.orgorgsyn.org

Once the desired transformations on other parts of the molecule are complete, the benzyl group can be removed, or deprotected, to reveal the original hydroxyl group. A common method for deprotection is catalytic hydrogenolysis, which typically involves hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. commonorganicchemistry.com This process is generally efficient and yields the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org For molecules containing other groups that could be reduced by hydrogenation, alternative methods like using a hydrogen transfer source can be employed. organic-chemistry.org The strategic use of benzyl protection and deprotection allows for the synthesis of complex molecules with high precision and yield.

Utility in Chemical Engineering of Macromolecules

Benzyl ethers, including benzyloxynaphthalene derivatives, have found utility in the chemical engineering of macromolecules. nih.govresearchgate.net Their incorporation into larger molecular structures can influence the properties and functions of the resulting macromolecules. The stability and specific reactivity of the benzyl ether linkage are key to their application in this field.

One area of application is in the synthesis of polymers and other large molecular assemblies where precise control over the chemical architecture is required. The benzyl group can serve as a stable linker or a pendant group that imparts specific characteristics to the macromolecule, such as thermal stability or solubility in particular solvents. Furthermore, the ability to selectively remove the benzyl group under specific conditions allows for post-polymerization modification, enabling the introduction of new functional groups and the fine-tuning of the macromolecule's properties.

Benzyl ether intermediates also play a significant role in sigmatropic rearrangement reactions, such as the Claisen and Cope rearrangements, which are powerful tools for carbon-carbon bond formation in the synthesis of complex macromolecules. nih.govresearchgate.net

Materials Science Applications

A significant industrial application of benzyloxynaphthalene derivatives is their use as sensitizers in thermal paper technology. iucr.orgnih.gov Specifically, benzyl 2-naphthyl ether, also known as 2-(benzyloxy)naphthalene, is a commonly used sensitizer (B1316253). iucr.orgnih.govresearchgate.net Thermal paper coatings consist of a colorless or light-colored leuco dye precursor and a developer. google.com When heated, the sensitizer facilitates the color-forming reaction between the dye and the developer. google.com

The function of a sensitizer like 2-(benzyloxy)naphthalene is to lower the melting point of the dye/developer system or to act as a solvent, allowing the dye and developer to mix and react at a lower temperature than they would otherwise. google.com This results in a significant improvement in the thermal sensitivity of the paper, enabling the formation of a high-density image at lower print input energies. google.com The crystal structure of benzyl 2-naphthyl ether reveals a twisted conformation, and in the crystalline state, molecules interact through C-H···π interactions, forming a herringbone arrangement, which is a fundamental aspect for understanding its influence on the physicochemical properties of the thermal layer. iucr.orgnih.govresearchgate.net

The selection of the sensitizer is crucial for the performance of the thermal paper, affecting factors like image stability and the sharpness of the printed image. Various aromatic ethers, including 2-benzyloxynaphthalene, have been developed and are widely used for this purpose. google.com

Scaffold in Medicinal Chemistry and Drug Discovery

The naphthalene (B1677914) ring system is a key structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.govresearchgate.net

The naphthalene scaffold is considered a "privileged structure" in drug discovery due to its ability to serve as a versatile platform for the development of ligands that can interact with a variety of biological targets. nih.govresearchgate.net This bicyclic aromatic hydrocarbon is found in numerous natural products with significant therapeutic properties, including anticancer agents like podophyllotoxins (e.g., Etoposide and Teniposide). nih.govijpsjournal.com

A multitude of synthetic naphthalene-based molecules have been approved by the FDA and are currently marketed as therapeutics for a wide range of conditions. nih.govekb.eg These include drugs for treating cancer, microbial infections, inflammation, and cardiovascular diseases. ijpsjournal.comekb.eg The broad spectrum of biological activities associated with the naphthalene core underscores its importance as a fundamental building block in the design of new drugs. nih.govekb.eg The cytotoxic nature of naphthalene and its metabolites, such as naphthalene epoxides and naphthoquinones, is attributed to their ability to interact with cellular proteins, which can be harnessed for therapeutic effects. nih.govijpsjournal.com

Table 1: Examples of FDA-Approved Naphthalene-Based Drugs

Drug NameTherapeutic Class
NaproxenAnti-inflammatory
PropranololAntihypertensive
TerbinafineAntifungal
NafcillinAntibiotic
DuloxetineAntidepressant
BedaquilineAntitubercular

This table is based on information from multiple sources. nih.govekb.eg

The versatility of the naphthalene scaffold lies in its amenability to structural modification, which allows for the fine-tuning of pharmacological activity. nih.govresearchgate.net By introducing various substituents at different positions on the naphthalene ring, medicinal chemists can alter a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Strategic modifications can lead to the development of new molecules with enhanced potency, improved selectivity, and reduced side effects. nih.gov For instance, the introduction of specific functional groups can facilitate stronger interactions with a biological target or alter the molecule's metabolic pathway to avoid the formation of toxic byproducts. nih.govnih.gov Studies have shown that combining the naphthalene moiety with other biologically active heterocycles can result in hybrid molecules with improved affinity and pharmacokinetic properties. mdpi.com

One strategy involves replacing a benzene (B151609) ring with a naphthalene moiety to improve the chemical and metabolic stability of a drug while retaining its pharmacological action. nih.gov Another approach is to introduce substituents that can modulate the electronic properties of the naphthalene ring system, which can be crucial for its interaction with target proteins. These structural modifications are a key aspect of modern drug design and are essential for the development of new and effective naphthalene-based therapeutics.

Design and Synthesis of Naphthalene-Based Derivatives as Enzyme Inhibitors

The design of naphthalene-based enzyme inhibitors often involves the strategic placement of substituents on the naphthalene core to optimize interactions with the active site of a target enzyme. The benzyl and benzyloxy groups in "1-Benzyl-2-(benzyloxy)naphthalene" can be considered as moieties that can enhance binding affinity through hydrophobic and aromatic interactions. For instance, in the design of cholinesterase inhibitors, which are relevant for Alzheimer's disease, the introduction of a benzyl group to a pyridinium (B92312) styryl scaffold linked to a methoxy-naphthyl moiety was found to significantly boost inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This highlights the potential of the benzyl group in "this compound" to contribute to enzyme inhibitory activity.

The synthesis of such derivatives would likely follow established methodologies for the benzylation of naphthols. A common approach involves the reaction of a substituted naphthol with a benzyl halide in the presence of a base. researchgate.nettandfonline.com For "this compound," a potential synthetic route could involve the initial C-benzylation of 2-naphthol (B1666908) to form 1-benzyl-2-naphthol, followed by O-benzylation of the hydroxyl group. The C-benzylation of naphthols can be achieved using various methods, including the use of benzylic alcohols with a heterogeneous catalyst like Amberlyst-15, which has been shown to be highly selective. tandfonline.com Subsequent O-benzylation would then yield the target compound.

The table below summarizes the inhibitory activities of some naphthalene derivatives against various enzymes, illustrating the potential of this class of compounds.

Naphthalene Derivative Target Enzyme Inhibitory Activity (IC₅₀/Kᵢ) Reference
Methoxy-naphthyl-linked N-benzyl pyridinium styryl (7av)Acetylcholinesterase (AChE)IC₅₀ = 0.176 µM, Kᵢ = 0.046 µM nih.gov
Methoxy-naphthyl-linked N-benzyl pyridinium styryl (7av)Butyrylcholinesterase (BChE)IC₅₀ = 0.37 µM, Kᵢ = 0.115 µM nih.gov
Phthalimide-capped benzene sulphonamide (1)Carbonic Anhydrase I (hCA I)Kᵢ = 28.5 nM nih.gov
Phthalimide-capped benzene sulphonamide (1)Carbonic Anhydrase II (hCA II)Kᵢ = 2.2 nM nih.gov

Integration into Larger Molecular Architectures for Pharmacological Research

The naphthalene scaffold serves as a valuable building block in medicinal chemistry, frequently integrated into larger, more complex molecular architectures to enhance pharmacological properties and explore novel therapeutic applications. ekb.egnih.govijpsjournal.com The lipophilic nature and rigid structure of the naphthalene core can provide a robust framework for the attachment of various functional groups, leading to compounds with improved target affinity and selectivity.

While specific examples of "this compound" being integrated into larger molecules are not extensively documented, the general principles can be extrapolated from related naphthalene derivatives. The benzyl and benzyloxy substituents of "this compound" offer potential sites for further chemical modification, allowing for its incorporation into more complex structures. For instance, the benzyl groups could be functionalized to introduce linking moieties for conjugation to other pharmacophores or biomolecules.

A common strategy in drug design is "scaffold hopping," where a known active core is replaced with a different scaffold to generate novel compounds with potentially improved properties. researchgate.net The naphthalene ring system is often used in such approaches. For example, naphthalene-based structures have been designed as inhibitors for the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov In these designs, the naphthalene scaffold is linked to other heterocyclic moieties to optimize binding to the enzyme's active site. nih.gov

The table below presents examples of how the naphthalene scaffold has been incorporated into larger molecular structures for pharmacological research.

Larger Molecular Architecture Naphthalene-Based Component Therapeutic Target/Application Reference
N-benzyl pyridinium styrylsMethoxy-naphthyl groupDual Cholinesterase Inhibitors nih.gov
SARS-CoV PLpro InhibitorsNaphthalene scaffold linked to a dihydropyran moietyAntiviral (SARS-CoV-2) nih.gov
Benzimidazole HybridsBenzimidazole fused or linked to naphthaleneAnticancer, Antimicrobial nih.gov

Applications in Agrochemical and Fungicide Development

Naphthalene derivatives have found applications in the agrochemical sector, particularly as fungicides. nih.govijfans.org The aromatic ether derivatives of naphthols, a class to which "this compound" belongs, have been specifically noted for their potential use in agrochemicals and fungicides. nih.govresearchgate.net

The fungicidal activity of naphthalene derivatives is often attributed to their ability to disrupt essential cellular processes in fungi. For instance, some naphthylmethyl ethers have demonstrated significant antimycotic and antibacterial activity. nih.gov While direct studies on the fungicidal properties of "this compound" are limited, related compounds have shown promise. For example, certain benzyl bromide derivatives exhibit strong antifungal activity against pathogenic fungi like Candida albicans and Candida krusei. nih.gov Additionally, acetyl substituted benzyl disulfides have been reported to possess high fungicidal activity. researchgate.net

The development of new fungicides is crucial to combat the emergence of resistant fungal strains. Natural products and their derivatives, including those based on the naphthalene scaffold, are a significant source of new agrochemical leads. nih.gov The structural features of "this compound," with its combination of a naphthalene core and benzyl ether groups, make it a candidate for investigation in this area. The lipophilicity imparted by the benzyl groups could enhance its ability to penetrate fungal cell membranes.

The table below lists some naphthalene derivatives and related compounds with reported fungicidal or agrochemical applications.

Compound/Derivative Class Target Organism/Application Observed Activity Reference
Naphthylmethyl ethersFungi and Gram-positive bacteriaAntimycotic and antibacterial nih.gov
Naphthalene sulfonate derivativesAgrochemical formulationsWetting and dispersing agents google.com
Benzyl bromide derivativesCandida albicans, Candida kruseiAntifungal nih.gov
2-Benzyl substituted thiobenzoazolesBotrytis cinerea, Fusarium oxysporumAntifungal figshare.com

Q & A

Q. What are the recommended methods for synthesizing 1-Benzyl-2-(benzyloxy)naphthalene?

A two-step benzylation protocol is typically employed. First, naphthalene-2-ol undergoes benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous acetone. The second benzylation step targets the hydroxyl group, requiring careful stoichiometric control to avoid over-alkylation. Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Q. How can the purity of this compound be validated?

Combine analytical techniques:

  • HPLC/GC-MS : Quantify impurities using a C18 column (methanol/water mobile phase) and compare retention times against standards.
  • Melting Point Analysis : A sharp melting range (e.g., 120–122°C) indicates high purity.
  • ¹H/¹³C NMR : Verify absence of extraneous peaks (e.g., residual solvents or unreacted intermediates) .

Q. What spectroscopic methods are suitable for structural characterization?

  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 356 [M⁺]) and fragmentation patterns using NIST reference libraries .
  • FT-IR : Identify key functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for benzyl ethers).
  • X-ray Diffraction : For crystalline samples, refine structures using SHELX software (e.g., SHELXL for bond-length and angle optimization) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure refinement?

Discrepancies in bond angles or thermal parameters may arise from disordered solvent molecules or twinning. Mitigation strategies:

  • Apply TWINLAWS in SHELXL to model twinning.
  • Use SQUEEZE (PLATON) to account for solvent-accessible voids.
  • Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to assess steric strain .

Q. What experimental design principles minimize bias in toxicological studies of naphthalene derivatives?

Adopt systematic review frameworks (e.g., ATSDR guidelines):

  • Randomization : Administer doses via stratified randomization to animal cohorts to reduce selection bias .
  • Blinding : Ensure personnel are blinded to exposure groups during data collection and analysis.
  • Outcome Assessment : Use predefined criteria (Table C-6/C-7) to evaluate systemic effects (e.g., hepatic/renal toxicity) and assign confidence tiers (High/Moderate/Low) based on risk-of-bias questionnaires .

Q. How to model environmental release and partitioning of this compound?

  • Emission Rate Quantification : Use dynamic headspace sampling (e.g., TD-GC/MS) at controlled temperatures (e.g., 17–21°C) to measure volatilization .
  • Fugacity Modeling : Apply Level III fugacity models (EPI Suite) to predict partitioning into air/water/soil, using log Kow (estimated via COSMOtherm) and Henry’s Law constants .

Q. What computational strategies predict structure-activity relationships (SAR) for naphthalene-based compounds?

  • Docking Studies : Use AutoDock Vina to screen interactions with biological targets (e.g., cytochrome P450 enzymes). Optimize substituent positions to avoid steric clashes (e.g., naphthalene vs. tetrahydronaphthalene groups) .
  • QSAR Modeling : Train models on datasets of naphthalene derivatives (e.g., IC₅₀ values) using descriptors like polar surface area and H-bond acceptor counts .

Data Integration and Conflict Resolution

Q. How to reconcile conflicting toxicity data across studies?

Follow systematic review protocols (Section C.6–C.8):

  • Step 1 : Extract data from peer-reviewed studies meeting inclusion criteria (Table B-1: inhalation/oral routes, mammalian models).
  • Step 2 : Apply risk-of-bias tiers (e.g., exclude "Very Low Confidence" studies with unverified exposure metrics).
  • Step 3 : Conduct meta-analysis using fixed/random-effects models to quantify heterogeneity (e.g., RevMan software) .

Q. What methodologies optimize solvent selection for large-scale synthesis?

  • Green Chemistry Metrics : Evaluate solvent sustainability via EHS scores (e.g., prefer ethyl acetate over dichloromethane).
  • Machine Learning : Train models on solvent databases (e.g., PubChem) to predict solubility parameters (Hansen solubility spheres) .

Tables for Key Data

Analytical Technique Parameters for this compound
EI-MS m/z 356 (M⁺), 267 (C₁₃H₁₁O⁺), 91 (C₇H₇⁺)
¹H NMR (CDCl₃) δ 7.82 (d, J=8.4 Hz, 2H), 5.21 (s, 2H, OCH₂Ph)
X-ray Space group P2₁/c, a=8.42 Å, β=95.3°
Toxicity Study Design ATSDR Criteria
Randomization Stratified by weight and sex
Blinding Personnel blinded during dosing
Outcome Tier High Confidence: ≥4 "Yes" in bias questionnaires

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.